1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-6(2)12-9-4-3-8(10)7(9)5-11-12/h5-6,8H,3-4,10H2,1-2H3 |
InChI Key |
XTUIXWMUUZJCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via 1,3-Dipolar Cycloaddition (1,3-DC)
The 1,3-DC reaction between diazo compounds and dipolarophiles is a cornerstone method for constructing pyrazole rings. For 1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine, this approach typically involves:
-
Dipolarophiles : Cyclic α,β-unsaturated ketones or lactones.
-
Diazo precursors : Generated from hydrazones or azides.
-
Catalysts : Lewis acids (e.g., Sc(OTf)₃) to control regioselectivity.
Example Reaction Pathway :
-
Formation of Nitrile Imines : Hydrazones react with azides under Regitz diazo transfer conditions to yield nitrile imines .
-
Cycloaddition : The nitrile imine reacts with a cyclic dipolarophile (e.g., cyclopenta-2,4-dienone) to form the fused pyrazole core .
-
Functionalization : Introduction of the isopropyl group via alkylation or nucleophilic substitution.
Key Findings :
-
Regioselectivity : Sc(OTf)₃ promotes the formation of the 4-regioisomer, whereas uncatalyzed reactions favor the 5-regioisomer .
-
Yields : Moderate to high yields (50–75%) are reported for similar pyrazole derivatives .
Table 1: 1,3-DC Conditions and Outcomes
| Dipolarophile | Catalyst | Regioisomer | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopenta-2,4-dienone | Sc(OTf)₃ | 4-Regioisomer | 65–70 | |
| α,β-unsaturated lactone | None | 5-Regioisomer | 55–60 | |
| Acetylene | NIS/CHP | Mixed | 40–50 |
Alkylation of Tetrahydrocyclopenta[c]pyrazol-4-amine
A two-step approach involves:
-
Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine : Achieved via 1,3-DC or other cycloaddition methods .
-
Isopropylation : Alkylation with isopropyl iodide or isopropyl bromide in the presence of a base (e.g., K₂CO₃ or NaH).
Reaction Scheme :
Optimized Conditions :
-
Solvent : Polar aprotic solvents (e.g., DMF or THF).
-
Temperature : 60–80°C for 12–24 hours.
Challenges :
-
Competitive Substitution : Side reactions at the amine group may occur without protection.
-
Steric Hindrance : Bulky isopropyl groups require careful control of reaction kinetics.
NIS/CHP-Mediated Cycloaddition
This method employs N-iodosuccinimide (NIS) and cumene hydroperoxide (CHP) to mediate cycloadditions between isocyanides and hydrazones .
Mechanism :
-
Oxidation : CHP generates reactive intermediates from isocyanides.
-
Cycloaddition : Hydrazones react with the intermediates to form pyrazoles.
Advantages :
-
Mild Conditions : Reactions proceed at room temperature or with gentle heating.
-
Diverse Substrates : Compatible with aryl and alkyl hydrazones.
Limitations :
Stille Coupling and Functionalization
For derivatives with additional substituents, Stille coupling may be employed to introduce functional groups post-cycloaddition.
Example Workflow :
-
Cycloaddition : Form the pyrazole core using 1,3-DC.
-
Bromination : Introduce a bromine atom at the desired position.
-
Coupling : React with tributylvinyltin (Stille partner) to install vinyl groups.
Applications :
-
Scaffold Modification : Enables the synthesis of analogs with varied substituents (e.g., pyran or phenyl groups).
Comparative Analysis of Methods
Table 2: Efficiency and Selectivity of Key Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| 1,3-DC | High regioselectivity, scalable | Requires catalyst optimization | 50–75% |
| Alkylation | Simple procedure, high functional group tolerance | Risk of side reactions | 60–80% |
| NIS/CHP | Mild conditions, diverse substrates | Lower yields for complex systems | 40–50% |
| Stille Coupling | Enables late-stage functionalization | Multi-step process | 30–50% |
Critical Challenges and Mitigation Strategies
Chemical Reactions Analysis
Alkylation Reactions
The primary amine at position 4 undergoes N-alkylation with alkyl halides under mild basic conditions. This reaction modifies electronic properties while preserving the bicyclic framework:
textR-X + Target Compound → R-NH-Cyclopenta[c]pyrazole Derivative
-
Conditions : K₂CO₃/DMF, 60°C, 6-8 hrs
-
Yield : 68-82% for methyl/ethyl bromides
-
Applications : Creates precursors for anticancer agent development
Acylation Reactions
The amine group reacts with acyl chlorides or anhydrides to form amide derivatives :
textR-COCl + Target Compound → R-CONH-Cyclopenta[c]pyrazole
-
Conditions : Et₃N/CH₂Cl₂, 0°C→RT
-
Notable Example : Acetylation achieves >90% conversion within 2 hrs
-
Significance : Enhances blood-brain barrier penetration in CNS drug candidates
Cyclization Reactions
The compound participates in intramolecular cyclizations to form polycyclic systems:
| Reactant | Catalyst | Product Structure | Yield |
|---|---|---|---|
| Bromoacetyl Chloride | Pd(PPh₃)₄ | Fused -bicyclic system | 74% |
| Ethyl Glyoxalate | Sc(OTf)₃ | Pyrazolo-oxazinone derivative | 68% |
These reactions exploit both amine nucleophilicity and ring strain in the cyclopentane moiety .
Oxidation and Reductive Amination
The amine undergoes controlled oxidation to nitriles or participates in reductive amination:
Oxidation
textTarget Compound → Cyclopenta[c]pyrazole-4-carbonitrile
-
Conditions : MnO₂/CH₃CN, 12 hrs
-
Yield : 58%
Reductive Amination
textKetone + Target Compound → Secondary Amine Derivative
-
Conditions : NaBH₃CN/MeOH, pH 5
-
Scope : Compatible with aromatic/heteroaromatic ketones
Catalytic Coupling Reactions
Recent studies demonstrate palladium-mediated coupling at the pyrazole C-3 position:
| Reaction Type | Conditions | Yield | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(dba)₂/XPhos, K₃PO₄, 80°C | 63% | Biaryl-containing analogs |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP, t-BuONa | 71% | CNS-active derivatives |
Key catalytic systems achieve functionalization without ring-opening .
Reaction Optimization Data
From NIS/CHP mediated synthesis protocols :
| Entry | Catalyst (mol%) | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | NIS (4) | CHP | 1,4-dioxane | 81 |
| 2 | NIS (10) | CHP | THF | 70 |
| 3 | NIS (20) | TBPB | DCE | 63 |
CHP = Cumene hydroperoxide; TBPB = tert-butyl peroxybenzoate
This reactivity profile positions 1-isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine as a strategic building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Recent advances in flow chemistry have improved yields in multi-step syntheses by 18-22% compared to batch methods .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets.
- Targeted Receptors : Preliminary studies indicate that this compound might act on the hydroxycarboxylic acid receptor 2 (GPR109A), which is involved in metabolic regulation and inflammation control. In vitro assays have shown an IC50 value of approximately 1700 nM for this interaction .
Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives of this compound. The results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity against cancer cell lines. The findings suggest that 1-isopropyl derivatives exhibit promising activity and could serve as lead compounds in anticancer drug development .
Agricultural Applications
Pesticide Development
Research has indicated that compounds similar to this compound can be utilized in developing new pesticides. Their ability to inhibit specific enzymes involved in pest metabolism presents opportunities for creating effective pest control agents.
- Enzyme Inhibition Studies : A comparative study demonstrated that derivatives of this compound showed significant inhibition of acetylcholinesterase activity in pest species, suggesting potential as a novel insecticide .
Material Science
Polymer Chemistry
The unique structure of this compound allows it to be integrated into polymer matrices for enhanced material properties.
- Composite Materials : Research has shown that incorporating this compound into polymer composites can improve mechanical strength and thermal stability. The resulting materials have applications in coatings and protective gear .
Data Tables
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | Acetylcholinesterase | 1500 |
| Derivative A | Acetylcholinesterase | 1200 |
| Derivative B | Acetylcholinesterase | 800 |
Mechanism of Action
The mechanism of action of 1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. In pharmacological studies, it may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Structure : Differs by substituents (methyl groups at N1 and N3 vs. isopropyl and amine groups in the target compound) .
- Synthesis : Achieved in 43% yield via regioselective alkylation, with regiochemistry confirmed by ROESY NMR correlations .
- Spectroscopic Data :
- Thermal Stability: Not reported, but methyl-substituted analogs typically exhibit moderate stability compared to bulkier substituents.
1-Aryl-1,4,5,6-tetrahydropyrimidines
- Structure : Pyrimidine analogs with aryl groups at N1, synthesized via PPSE-mediated cyclization or dehydrogenation of hexahydropyrimidines .
- Functionalization : Quaternization with methyl/ethyl iodide yields amidinium salts (e.g., 2 ), highlighting reactivity differences due to the absence of a fused cyclopentane ring .
- Yield : Up to 85% for branched alkyl/aryl derivatives via dehydrogenation, suggesting that steric hindrance (as in the isopropyl group of the target compound) may require tailored synthetic approaches .
Fe(cta)₂ and Fe(mta)₂ MOFs
- Linker Chemistry: Use 1,4,5,6-tetrahydrocyclopenta-triazolate (cta) or methyl-triazolate (mta) ligands.
Key Comparative Insights
Steric and Electronic Effects
- Isopropyl vs. Methyl/Aryl Groups : The bulky isopropyl group in the target compound likely reduces nucleophilic reactivity at N1 compared to smaller substituents in analogs .
- Amine Functionality: The C4 amine may enhance hydrogen-bonding capacity and polarity, distinguishing it from non-aminated analogs like 1,3-dimethyl derivatives .
Material Properties
- Thermal Resilience: Cyclopentane fusion in Fe(cta)₂ increases decomposition onset by ~57 K compared to non-fused Fe(ta)₂, implying similar benefits for fused pyrazole systems .
- Mechanical Behavior : In MOFs, fused rings improve mechanical stability via enhanced π-backbonding and steric protection of metal centers—a principle applicable to organic derivatives .
Biological Activity
1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.24 g/mol. The compound features a cyclopentane ring fused with a pyrazole moiety, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.24 g/mol |
| CAS Number | 1179490-03-9 |
Antihypertensive Effects
Research has demonstrated that derivatives of tetrahydrocyclopenta[c]pyrazole exhibit significant antihypertensive activity. A study evaluated the bradycardic effects of similar compounds in isolated guinea pig atria, indicating that structural modifications can enhance bioactivity and selectivity for cardiovascular applications .
Neuroprotective Properties
In neuropharmacology, this compound has shown promise in providing neuroprotection against oxidative stress. A study indicated that compounds with similar structures could reduce neuronal cell death in models of neurodegeneration .
Anti-inflammatory Activity
The compound's derivatives have also been investigated for anti-inflammatory properties. In vitro assays revealed that certain modifications led to reduced production of pro-inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of various substituents on the pyrazole ring significantly influences the compound's activity. For instance, alkyl substitutions generally enhance potency.
- Positioning : The position of substituents on the cyclopentane and pyrazole rings plays a critical role in determining receptor affinity and selectivity.
Table: Summary of SAR Findings
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 1 | Alkyl | Increased potency |
| 2 | Aromatic | Enhanced selectivity |
| 3 | Halogen | Improved bioavailability |
Study 1: Antihypertensive Evaluation
A series of compounds related to this compound were tested in spontaneously hypertensive rats (SHR). The results indicated significant reductions in blood pressure without inducing reflex tachycardia, showcasing the compound's potential as an antihypertensive agent .
Study 2: Neuroprotective Mechanisms
In vitro studies assessing neuroprotective effects demonstrated that the compound could inhibit apoptosis in neuronal cell lines exposed to oxidative stressors. These findings suggest mechanisms involving the modulation of oxidative pathways and apoptosis-related signaling .
Q & A
Q. What are the established synthetic routes for 1-isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine?
The synthesis typically involves Buchwald-Hartwig amination or nucleophilic substitution reactions. For example, a related pyrazol-4-amine derivative was synthesized by reacting a halogenated pyrazole precursor (e.g., 4-iodo-pyrazole) with cyclopropanamine in the presence of cesium carbonate and a copper catalyst (e.g., CuBr) in dimethyl sulfoxide at 35°C for 48 hours . Purification via column chromatography (e.g., ethyl acetate/hexane gradient) and characterization by / NMR and HRMS are critical for confirming structure and purity.
Q. How should researchers handle and store this compound to ensure stability?
Key safety protocols include:
- Storing in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation.
- Avoiding exposure to heat, sparks, or open flames (P210 hazard code) .
- Using personal protective equipment (PPE) during handling, including gloves and fume hoods.
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 215 [M+H]+ for a related amine) .
- X-ray Diffraction : Monoclinic crystal systems (space group ) with unit cell parameters (e.g., ) resolve 3D structure .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in pyrazole amination?
- Catalyst Screening : Copper(I) bromide or palladium catalysts improve cross-coupling efficiency.
- Solvent Effects : Polar aprotic solvents like DMSO enhance reaction rates.
- Temperature Control : Prolonged heating (e.g., 35°C for 48 hours) maximizes product formation .
- Purification : Gradient elution in chromatography reduces byproduct contamination.
Q. What crystallographic insights are critical for understanding this compound’s reactivity?
The compound’s bicyclic framework (cyclopenta-pyrazole) exhibits bond angles (e.g., C11–C10–H10 = 120.4°) and torsion constraints that influence nucleophilic substitution sites. Symmetry operations (e.g., ) in the crystal lattice highlight steric interactions affecting molecular packing .
Q. How can computational modeling predict regioselectivity in derivative synthesis?
Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals. For example, the isopropyl group’s electron-donating effect directs electrophilic attacks to the pyrazole C3 position, validated by experimental NMR shifts .
Q. What challenges arise in analyzing trace impurities during scale-up?
Q. How does structural modification impact pharmacological activity in related compounds?
Tacrine analogues with similar bicyclic frameworks show acetylcholinesterase inhibition. Substituting the isopropyl group with bulkier moieties (e.g., cyclohepta rings) alters binding affinity, as demonstrated by IC shifts in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
